

Structure-Activity Relationship of Substituted Phenylacetic Acids: A Comparative Guide

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Compound of Interest

Compound Name: 3-Fluoro-4-methylphenylacetic acid

Cat. No.: B1304800

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This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of substituted phenylacetic acids across various biological activities. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to support further research and development.

Antioxidant Activity

The antioxidant potential of phenolic acids, including phenylacetic acid derivatives, is a subject of significant interest. The substitution pattern on the phenyl ring plays a crucial role in their ability to scavenge free radicals.

The following table summarizes the ferric reducing antioxidant power (FRAP) of various substituted phenolic acids. The activity is expressed in TAUFe/μmol, which represents the number of units per micromole of the compound.

Compound	Substituent(s)	Activity (TAUFe/ μ mol)
3,4-dihydroxyphenylacetic acid	3,4-dihydroxy	149 \pm 10.0[1]
2,3-dihydroxybenzoic acid	2,3-dihydroxy	202 \pm 10.6[1]
2,5-dihydroxybenzoic acid	2,5-dihydroxy	128 \pm 6.3[1]
3-hydroxybenzoic acid	3-hydroxy	Poorest efficiency[1]
p-hydroxyphenylacetic acid	4-hydroxy	Lower activity than cinnamic acid derivative[1]
p,m-dihydroxyphenylacetic acid	3,4-dihydroxy	Higher activity than cinnamic and benzoic acid counterparts[1]

SAR Insights:

- The presence of ortho-meta or para-meta dihydroxyl substitutions on phenylacetic acids is associated with higher antioxidant efficiency.[1]
- A strong intramolecular hydrogen bond between ortho hydroxyl and carboxylic groups can significantly increase antioxidant activity.[1]
- For phenolic acids with a single hydroxyl group in the para position, the antioxidant activity decreases in the order: cinnamic acid > phenylacetic acid > benzoic acid, suggesting the importance of the inductive effect for less potent compounds.[1]
- In most cases, cinnamic acid derivatives have shown better efficiency than their benzoic acid counterparts. However, for para-meta substituted phenolic acids, the activity decreases in the order: phenylacetic acid > cinnamic acid > benzoic acid, indicating that the carboxylic group has a significant influence on the total antioxidant activity.[1]

This method is used for screening the antioxidant capacities of different compounds by measuring their ability to reduce ferric iron (Fe^{3+}) to ferrous iron (Fe^{2+}).[1]

- Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), 10 mM 2,4,6-trypyridyl-s-triazine (TPTZ) in 40 mM HCl, and 20 mM $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ in a 10:1:1

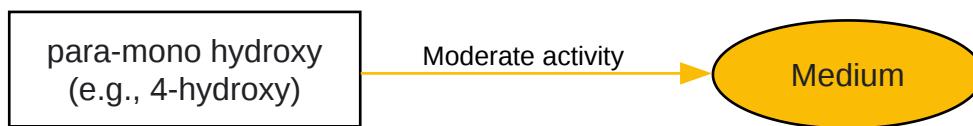
(v/v/v) ratio.

- Sample Preparation: Dissolve the test compounds (substituted phenylacetic acids) in a suitable solvent.
- Reaction: Add an aliquot of the sample solution to the FRAP reagent.
- Incubation: Incubate the reaction mixture at a specified temperature and for a set time.
- Measurement: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (typically around 593 nm) using a spectrophotometer.
- Quantification: The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a standard (e.g., $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$).

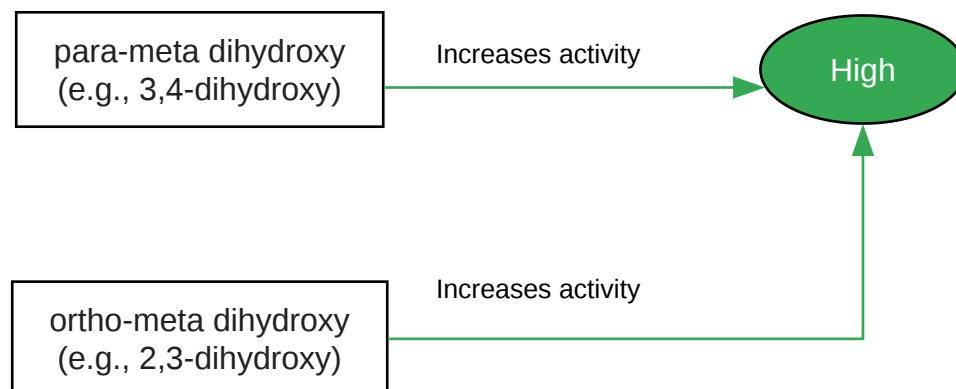
Antioxidant Activity

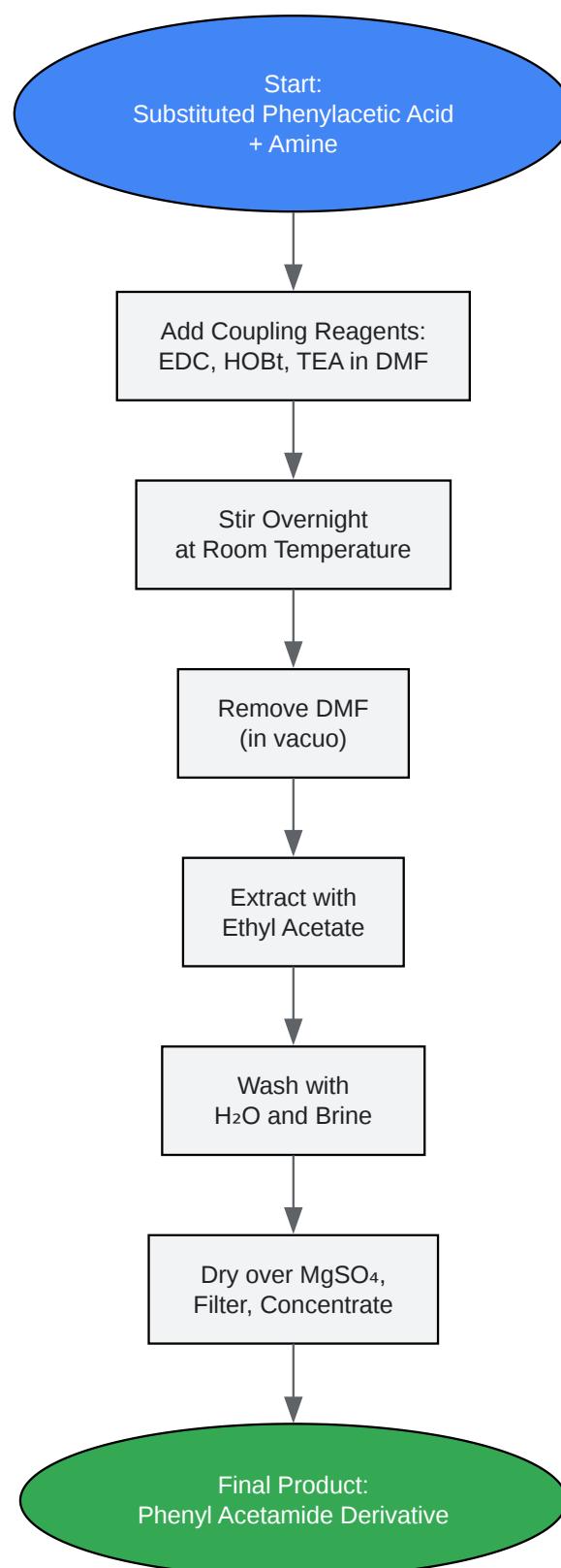
Substitution Pattern

Low



High



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References

- 1. Antioxidant Activity of Selected Phenolic Acids—Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
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